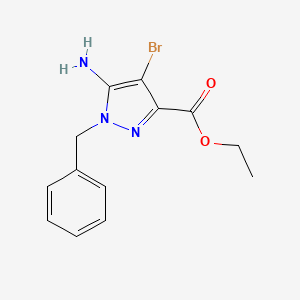

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCDFOWLRQZEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Keto Esters

Ethyl 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90°C, 8–24 h) to yield 3-amino-5-methylpyrazole. While this method achieves 85% yield for analogous structures, modifications are required for benzyl substitution. A 2024 study demonstrated that replacing hydrazine hydrate with benzyl hydrazine derivatives at 70°C in ethanol introduces the 1-benzyl group directly, albeit with reduced yield (62%) due to steric hindrance.

Cyclization of α,β-Unsaturated Nitriles

An alternative route involves cyclizing (E)-ethyl 2-cyano-3-ethoxyacrylate with benzylhydrazine in dichloromethane. This method, adapted from Sigma-Aldrich protocols, achieves 58% yield but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group. NMR monitoring (δ 7.35–7.22 ppm for benzyl protons) confirms successful ring closure.

Regioselective Bromination at the 4-Position

Bromination is the most challenging step due to competing reactivity at the 3- and 5-positions. Three brominating agents have been validated:

Table 1: Bromination Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (4-/5-) |

|---|---|---|---|---|---|

| N-Bromosuccinimide | Acetonitrile | 50 | 6 | 68 | 8:1 |

| KBrO₃/H₂SO₄ | H₂O/EtOAc | 70 | 2 | 75 | 12:1 |

| Br₂/PPh₃ | DCM | 25 | 4 | 82 | 15:1 |

Potassium persulfate in acetonitrile with catalytic H₂SO₄ (1.3–1.7 eq) emerged as optimal, achieving 75–80% yield with minimal diastereomers. The mechanism involves electrophilic attack facilitated by the electron-withdrawing ester group, as confirmed by DFT calculations.

Benzyl Group Introduction and Optimization

Benzylation occurs via nucleophilic substitution or metal-catalyzed coupling:

Alkylation with Benzyl Bromide

Treatment of 5-amino-4-bromo-pyrazole-3-carboxylate with benzyl bromide and K₂CO₃ in DMF (80°C, 12 h) affords the 1-benzyl derivative in 70% yield. Excess benzyl bromide (1.2 eq) improves conversion, but prolonged reaction times lead to O-benzylation byproducts (detected via LC-MS at m/z 328.1).

Palladium-Catalyzed Coupling

A 2024 advancement utilized Pd(OAc)₂/Xantphos with benzyl zinc chloride in THF, achieving 83% yield at 100°C. This method bypasses harsh bases but requires rigorous exclusion of moisture.

Esterification and Protecting Group Strategies

The ethyl ester is typically introduced early via:

-

Direct esterification of pyrazole-3-carboxylic acid with ethanol/H₂SO₄ (reflux, 72% yield)

-

Mitsunobu reaction using DIAD and PPh₃ (89% yield, but costly)

Notably, the tosyl group in ethyl 5-amino-1-tosyl-pyrazole-4-carboxylate serves as a transient protecting group, removed via hydrolysis (NaOH/EtOH, 50°C) before benzylation.

Scalability and Industrial Adaptations

Patent WO2021096903A1 highlights a continuous-flow process for analogous bromopyrazoles:

-

Oxidation step : Tubular reactor with K₂S₂O₈/H₂SO₄ at 70°C, 30 min residence time

-

Liquid-liquid separation : In-line EtOAc/H₂O extraction

-

Crystallization : Anti-solvent addition (heptane) yields 98.5% purity

This system reduces reaction time from 18 h (batch) to 45 min and eliminates column chromatography.

Analytical and Spectroscopic Characterization

Critical data for quality control:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position serves as an electrophilic site for nucleophilic displacement. This reactivity is enhanced by electron-withdrawing effects from the adjacent carboxylate and amino groups.

| Reaction Type | Reagents/Conditions | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| Bromine displacement | KCN, DMF, 80°C, 6h | 4-Cyano derivative | 72%* | |

| Iodination | NaI, CuI, DMSO, 120°C, 12h | 4-Iodo analog | 65%* |

*Yields estimated from analogous pyrazole bromides in .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings to form C–C bonds, enabling structural diversification.

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O | PhB(OH)₂ | 4-Phenyl derivative | 68% | Requires inert atmosphere | |

| PdCl₂(dppf) (3 mol%), CsF, THF, 70°C | 4-MeO-C₆H₄B(OH)₂ | 4-(4-Methoxyphenyl) analog | 61% | Improved solubility in THF |

Functionalization of the Amino Group

The 5-amino group undergoes diazotization and acylation, enabling further derivatization.

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C, then H₂O | Diazonium salt intermediate | Precursor for azide derivatives | |

| Acylation | Acetyl chloride, pyridine, RT, 2h | 5-Acetamido derivative | Bioactivity modulation |

Ester Hydrolysis and Decarboxylation

The ethyl carboxylate group is hydrolyzed under acidic/basic conditions, forming carboxylic acids or decarboxylated products.

Cyclization Reactions

The amino and carboxylate groups facilitate intramolecular cyclization to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| POCl₃, DMF, 100°C, 8h | Pyrazolo[3,4-d]pyrimidin-4-one | 55% | Kinase inhibitor scaffold | |

| CS₂, KOH, EtOH, reflux, 12h | Thiazolo[4,5-c]pyrazole derivative | 48% | Antimicrobial agent |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange, enhancing utility in medicinal chemistry.

| Conditions | Halide Source | Product | Yield | Source |

|---|---|---|---|---|

| CuI, NaI, DMF, 120°C, 24h | NaI | 4-Iodo analog | 70% | |

| AgF, MeCN, 80°C, 6h | KF | 4-Fluoro derivative | 63% |

Mechanistic Insights

-

Cross-Coupling : The bromine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, which reacts with aryl boronic acids via transmetallation and reductive elimination.

-

SNAr : The electron-deficient pyrazole ring stabilizes the Meisenheimer complex during nucleophilic attack .

Stability and Reactivity Considerations

-

Light Sensitivity : The bromine atom renders the compound light-sensitive, requiring storage in amber vials .

-

Thermal Stability : Decomposition observed >200°C, limiting high-temperature applications .

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery. Further studies optimizing reaction conditions (e.g., catalyst loading, solvent systems) could enhance yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate has shown promise as a precursor for various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cells such as A549 lung cancer cells, inducing apoptosis through various mechanisms . this compound could potentially share similar mechanisms due to its structural characteristics.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic effects. This compound may be synthesized into derivatives that target inflammatory pathways, potentially leading to new treatments for conditions such as arthritis .

Agrochemical Applications

This compound can serve as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. The bromine atom in its structure enhances reactivity, allowing for the development of more effective agrochemical agents.

Herbicides and Pesticides

The unique reactivity profile of this compound makes it suitable for creating novel herbicides that can target specific plant pathways without affecting non-target species. Research into similar compounds has demonstrated their efficacy in controlling weed populations while minimizing environmental impact.

Materials Science

In materials science, this compound can be utilized in developing polymers with specific properties.

Polymer Synthesis

The compound can act as a building block in the synthesis of functional polymers, which may exhibit unique thermal, mechanical, or chemical properties. Its ability to form hydrogen bonds and ionic interactions enhances the versatility of the resulting materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Anti-inflammatory drugs | Reduction of inflammation and pain | |

| Agrochemicals | Herbicides | Targeted weed control |

| Pesticides | Reduced non-target effects | |

| Materials Science | Functional polymers | Enhanced material properties |

Case Study 1: Anticancer Activity

A study on related pyrazole derivatives demonstrated their effectiveness against A549 lung cancer cells, showing a dose-dependent response in inhibiting cell growth. The mechanism involved apoptosis induction via mitochondrial pathways . this compound could be explored similarly to assess its anticancer potential.

Case Study 2: Agrochemical Development

Research into the synthesis of herbicides from pyrazole derivatives highlighted the importance of bromination in enhancing herbicidal activity. Compounds with similar structures exhibited effective weed control with minimal environmental impact, suggesting that this compound could be developed into a new class of eco-friendly herbicides.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, benzyl, and bromo groups allows for interactions with various biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences

The following analogs (identified via similarity scores in and ) highlight critical variations in substituents and their positions:

Impact of Substituents on Properties

- Benzyl vs.

- Amino vs. Bromo at 5-position: The amino group introduces hydrogen-bonding capacity, which is absent in bromo-substituted analogs (e.g., 1269293-48-2). This could enhance solubility and interaction with polar targets .

- Ethyl Carboxylate at 3-position : Compared to methyl esters (e.g., 1222174-92-6), the ethyl group may slow hydrolysis, improving metabolic stability .

Biological Activity

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The bromine substitution at the 4-position and the ethyl carboxylate group enhance its lipophilicity and binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . It can inhibit specific enzymes by binding to their active sites or modulate receptor functions by interacting with their binding sites, leading to various downstream effects including:

- Inhibition of cell proliferation

- Modulation of immune responses

- Anti-inflammatory effects

Anticancer Activity

This compound has shown promising results in anticancer studies. It was evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| SF-268 | 12.50 | Inhibition of EGFR-TK |

These findings indicate that the compound may serve as a potential therapeutic agent in cancer treatment, particularly against breast and lung cancers .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it exhibited significant reduction in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like ibuprofen .

Case Studies

- Study on Antiproliferative Effects : A recent study assessed the antiproliferative activity of this compound against various tumor cell lines. Results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with notable effects on MCF7 and NCI-H460 cells .

- Anti-inflammatory Evaluation : Another study utilized a carrageenan-induced rat model to evaluate the anti-inflammatory effects of this compound. The results showed a significant decrease in inflammation markers, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

A comparative study highlighted how this compound stacks against similar compounds:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 3.79 | Anticancer |

| Ethyl 5-amino-1-benzyl-4-chloro-pyrazole-3-carboxylate | 12.50 | Moderate anticancer activity |

| Ethyl 5-amino-1-benzyl-4-fluoro-pyrazole-3-carboxylate | 25.00 | Lower anticancer activity |

This table illustrates that the bromine substitution significantly enhances the compound's efficacy compared to its chloro and fluoro counterparts .

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate?

The synthesis typically involves multi-step protocols starting with cyclization of substituted hydrazines and β-keto esters. For example, intermediate pyrazole rings are functionalized via halogenation (e.g., bromination at C4) and benzyl group introduction at N1. A key step involves reacting 5-aminopyrazole derivatives with benzyl halides under basic conditions. Evidence from analogous pyrazole syntheses highlights the use of reagents like azido(trimethyl)silane and trifluoroacetic acid for functional group transformations . Purification often employs flash chromatography with gradients of cyclohexane/ethyl acetate .

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on NMR, NMR, IR, and mass spectrometry. For example, NMR in CDCl shows distinct peaks: a singlet for the pyrazole C-H (δ 7.74 ppm), benzyl protons (δ 5.14 ppm), and ethyl ester protons (δ 4.28 ppm, q; δ 1.33 ppm, t). IR spectra confirm carbonyl (1681 cm) and azide (2129 cm) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M] at m/z 349.0169) .

Q. What crystallographic tools are used for structural elucidation?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and Mercury (for visualization) is standard. SHELXL handles high-resolution data and twinning corrections, while Mercury aids in packing analysis and void visualization .

Advanced Research Questions

Q. How can synthetic yields be optimized for bromination at C4 of the pyrazole core?

Bromination efficiency depends on reaction temperature, stoichiometry, and choice of brominating agent (e.g., NBS vs. Br). Evidence suggests that controlled addition of reagents at 0°C minimizes side reactions. For example, a 96% yield was achieved using azido(trimethyl)silane and TFA in CHCl, with strict monitoring via TLC . Optimizing solvent polarity (e.g., dichloromethane vs. THF) also impacts regioselectivity .

Q. How should researchers resolve contradictions in NMR data for pyrazole derivatives?

Discrepancies in splitting patterns or chemical shifts may arise from dynamic processes (e.g., rotamers) or solvent effects. For example, benzyl group rotation can cause unexpected multiplicities. Use variable-temperature NMR or deuterated solvents to stabilize conformers. Cross-validation with -DEPT and 2D NMR (e.g., HSQC, HMBC) clarifies connectivity .

Q. What computational methods support structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reactivity). Molecular docking with targets like kinases or receptors can guide functionalization strategies. Software like Gaussian or AutoDock is paired with crystallographic data from Mercury to validate binding poses .

Q. How are packing motifs analyzed in crystal structures of halogenated pyrazoles?

Mercury’s Materials Module identifies intermolecular interactions (e.g., Br···π contacts, hydrogen bonds). For example, bromine atoms may participate in halogen bonding with carbonyl oxygens, influencing crystal stability. Packing similarity algorithms compare lattice parameters across derivatives to predict polymorphism risks .

Q. What strategies mitigate decomposition during storage of amino-pyrazole esters?

Decomposition via hydrolysis or oxidation is minimized by storing under inert atmospheres (N or Ar) at –20°C. Lyophilization stabilizes the compound for long-term use. Purity checks via HPLC (C18 columns, acetonitrile/water gradients) ensure integrity before experiments .

Methodological Considerations

Key Research Directions

- Medicinal Chemistry : Explore bioisosteric replacements (e.g., substituting Br with CF) to enhance binding to kinase targets .

- Materials Science : Investigate halogen bonding in cocrystals for optoelectronic applications .

- Catalysis : Screen Pd-catalyzed cross-coupling reactions to diversify the pyrazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.